Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate
Brand Name: Vulcanchem
CAS No.: 534603-26-4
VCID: VC2674274
InChI: InChI=1S/C14H18N2O3/c1-19-13(17)9-12-14(18)16(8-7-15-12)10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3
SMILES: COC(=O)CC1C(=O)N(CCN1)CC2=CC=CC=C2
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate

CAS No.: 534603-26-4

Cat. No.: VC2674274

Molecular Formula: C14H18N2O3

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate - 534603-26-4

Specification

CAS No. 534603-26-4
Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
IUPAC Name methyl 2-(4-benzyl-3-oxopiperazin-2-yl)acetate
Standard InChI InChI=1S/C14H18N2O3/c1-19-13(17)9-12-14(18)16(8-7-15-12)10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3
Standard InChI Key QJBKZTCGIAFDAK-UHFFFAOYSA-N
SMILES COC(=O)CC1C(=O)N(CCN1)CC2=CC=CC=C2
Canonical SMILES COC(=O)CC1C(=O)N(CCN1)CC2=CC=CC=C2

Introduction

Chemical Identity and Basic Properties

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate is a piperazine derivative characterized by several distinct functional groups. The compound is identified by the following chemical parameters:

Chemical Identification

Synthesis Methods and Pathways

General Synthetic Approaches

The synthesis of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate typically involves multi-step procedures that allow for the construction of the piperazine ring system with the appropriate substituents. Based on synthetic methods for related compounds, several approaches can be employed to synthesize this molecule.

Comparable Synthesis Pathways for Related Compounds

While the search results don't provide a direct synthesis pathway for Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate, we can infer potential synthetic routes based on procedures described for structurally similar compounds:

For instance, the synthesis of related compounds like 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine involves reactions with sodium hydride in N,N-dimethylformamide followed by methylation with methyl iodide . A similar approach could potentially be employed for synthesizing our target compound, with appropriate modifications to introduce the methyl acetate group at the 2-position.

Similarly, the synthesis of methyl 2-(1-benzyl-4-phenylpiperidine-4-carboxamido)acetate involves the reaction of methyl 2-aminoacetate with an appropriate carboxylic acid derivative in the presence of a base . This suggests that the esterification of appropriate carboxylic acid precursors could be a viable approach for introducing the methyl acetate group in our target compound.

Purification and Characterization

The purification of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate would likely involve standard techniques such as recrystallization or column chromatography. For similar compounds, characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

For example, the characterization of 1-methyl-2-oxo-3-phenylpiperazine involved 1H NMR analysis in CDCl3, revealing characteristic chemical shifts for the piperazine ring protons and the methyl group . Similar spectroscopic approaches would be applicable for confirming the structure of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate.

Chemical and Physical Properties

Physical State and Appearance

Based on the properties of structurally similar compounds, Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate is likely to be a crystalline solid at room temperature. The exact appearance and physical characteristics would depend on the purity and crystallization conditions.

Stability Considerations

The stability of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate would be influenced by several factors:

  • The ester group may be susceptible to hydrolysis under basic or acidic conditions

  • The piperazine ring structure is generally stable but may undergo ring-opening under harsh conditions

  • The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation

Comparison with Structurally Related Compounds

Structural Analogs

Several compounds structurally related to Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate appear in the scientific literature:

Table 1: Comparison of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate534603-26-4C14H18N2O3262.30Reference compound
[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid1033600-04-2C13H15FN2O3266.27Fluorinated benzyl group; free carboxylic acid
4-Benzyl-1-methyl-2-oxo-3-phenylpiperazineNot specifiedC18H20N2O280.37Additional phenyl group at position 3; methyl instead of acetate at position 1
Benzyl (3-oxo-1-piperazinyl)acetate1629681-76-0C13H16N2O3248.28Different position of substituents; benzyl ester instead of methyl ester

Structure-Activity Relationships

The structural variations among these related compounds can provide insights into potential structure-activity relationships:

  • The position of substituents on the piperazine ring appears to be a critical factor in determining biological activities

  • The nature of the N-substituents (benzyl, methyl, etc.) can influence the compound's pharmacokinetic properties

  • The presence of an ester group versus a free carboxylic acid would affect both solubility and bioavailability

Functional Group Effects

  • The benzyl group adds lipophilicity and potential for π-π interactions with aromatic residues in biological targets

  • The ketone at the 3-position creates a hydrogen bond acceptor site

  • The methyl ester provides both a hydrogen bond acceptor and a site for potential prodrug development through hydrolysis

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Several spectroscopic techniques would be suitable for the identification and characterization of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal characteristic signals for:

  • Aromatic protons of the benzyl group (δ ~7.2-7.4 ppm)

  • Methyl ester protons (δ ~3.7 ppm)

  • Methylene protons of the benzyl group (δ ~4.5-4.7 ppm)

  • Piperazine ring protons (δ ~2.8-3.6 ppm)

13C NMR would provide confirmation of carbon environments, including the carbonyl carbons of the ketone and ester groups.

Mass Spectrometry

Mass spectrometry would be expected to show:

  • Molecular ion peak at m/z 262 corresponding to the molecular weight

  • Characteristic fragmentation patterns including loss of the methyl ester group and cleavage of the benzyl group

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be effective for assessing the purity of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate, with detection by UV absorbance or mass spectrometry. The compound's aromatic system would provide good UV absorbance for detection.

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